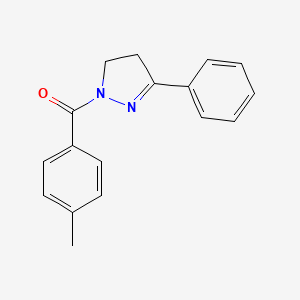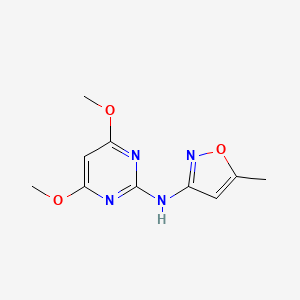![molecular formula C25H25N3O3 B13373993 methyl 6-benzyl-2-[2-(2-ethyl-6-methylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B13373993.png)
methyl 6-benzyl-2-[2-(2-ethyl-6-methylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-benzyl-2-[2-(2-ethyl-6-methylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-benzyl-2-[2-(2-ethyl-6-methylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate involves multiple steps, including the formation of the furo[2,3-b]pyrrole core and subsequent functionalization. Common reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-benzyl-2-[2-(2-ethyl-6-methylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 6-benzyl-2-[2-(2-ethyl-6-methylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 6-benzyl-2-[2-(2-ethyl-6-methylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds with similar structures, such as indole derivatives, share some chemical properties and biological activities.
Benzofuran Compounds: These compounds also have a fused ring system and exhibit similar reactivity.
Pyrrole Derivatives: Similar in structure and often used in similar applications.
Uniqueness
Methyl 6-benzyl-2-[2-(2-ethyl-6-methylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C25H25N3O3 |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
methyl 6-benzyl-2-[(E)-[(2-ethyl-6-methylphenyl)hydrazinylidene]methyl]furo[2,3-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C25H25N3O3/c1-4-19-12-8-9-17(2)23(19)27-26-15-21-13-20-14-22(25(29)30-3)28(24(20)31-21)16-18-10-6-5-7-11-18/h5-15,27H,4,16H2,1-3H3/b26-15+ |
InChI-Schlüssel |
MYZVODBJWXXPTL-CVKSISIWSA-N |
Isomerische SMILES |
CCC1=CC=CC(=C1N/N=C/C2=CC3=C(O2)N(C(=C3)C(=O)OC)CC4=CC=CC=C4)C |
Kanonische SMILES |
CCC1=CC=CC(=C1NN=CC2=CC3=C(O2)N(C(=C3)C(=O)OC)CC4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-Azepanylmethyl)-6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373921.png)
![ethyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B13373929.png)
![Methyl 1-[(3-bromophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13373940.png)
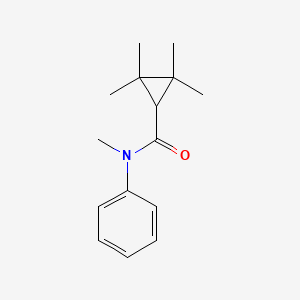
![5-chloro-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B13373953.png)
![N-[(5-phenyl-2-furyl)methyl]-beta-alanine](/img/structure/B13373959.png)
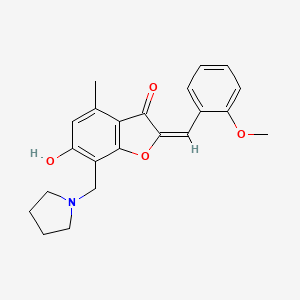
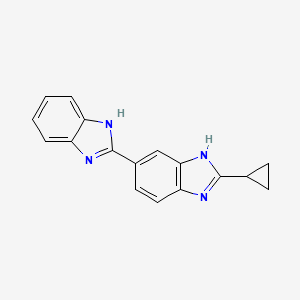
![10-(4-chlorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B13373967.png)
![5,7-dimethyl-3-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B13373969.png)
![6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373975.png)
![1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone](/img/structure/B13373985.png)
